2-((6-Oxo-6H-benzo[c]chromen-3-yl)oxy)acetic acid
Description
2-((6-Oxo-6H-benzo[c]chromen-3-yl)oxy)acetic acid is a synthetic coumarin derivative characterized by a benzo[c]chromen-6-one core substituted with an acetic acid moiety via an ether linkage at position 2. Its molecular formula is C₁₅H₁₀O₅ (molecular weight: 270.24 g/mol) . The compound has garnered attention as a moderate inhibitor of aldo-keto reductases AKR1C1 and AKR1C3, with inhibition constants (Kᵢ) of 4 μM for both isoforms .
Properties
IUPAC Name |
2-(6-oxobenzo[c]chromen-3-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-14(17)8-19-9-5-6-11-10-3-1-2-4-12(10)15(18)20-13(11)7-9/h1-7H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWOHWRZIZVLTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC(=O)O)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Oxo-6H-benzo[c]chromen-3-yl)oxy)acetic acid typically involves the reaction of 6-oxobenzo[c]chromen-3-ol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the chromenone and the acetic acid moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((6-Oxo-6H-benzo[c]chromen-3-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chromenone moiety to a dihydrochromenone derivative.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of 6-oxobenzo[c]chromen-3-ol and acetic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether linkage.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydrochromenone derivatives.
Substitution: Formation of 6-oxobenzo[c]chromen-3-ol and acetic acid.
Scientific Research Applications
2-((6-Oxo-6H-benzo[c]chromen-3-yl)oxy)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((6-Oxo-6H-benzo[c]chromen-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The chromenone moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The acetic acid group may also contribute to the compound’s overall bioactivity by enhancing its solubility and facilitating its transport within biological systems.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Molecular and Physicochemical Properties
Biological Activity
2-((6-Oxo-6H-benzo[c]chromen-3-yl)oxy)acetic acid, also known by its IUPAC name, is a derivative of benzo[c]chromene, a class of compounds recognized for their diverse biological activities. This compound's molecular formula is C15H10O5, and it has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and antioxidant research.
The synthesis of this compound typically involves the reaction of 6-oxo-6H-benzo[c]chromene with chloroacetic acid under basic conditions. The reaction usually requires a base such as sodium hydroxide or potassium carbonate and is performed in solvents like ethanol or methanol. The process yields the target compound through esterification followed by hydrolysis.
The biological activity of this compound is primarily attributed to its ability to modulate various enzymatic pathways. It is believed to interact with enzymes involved in inflammatory responses and oxidative stress, potentially leading to reduced inflammation and oxidative damage.
Antioxidant Properties
Research indicates that compounds within the benzo[c]chromene class exhibit significant antioxidant activity. This activity is critical as it helps neutralize free radicals, thereby protecting cells from oxidative stress-related damage. A study highlighted that derivatives similar to this compound showed promising results in scavenging free radicals, indicating potential for therapeutic use in conditions characterized by oxidative stress .
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. These studies often involve assessing the compound's ability to inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX). The compound's effectiveness in reducing inflammation markers suggests it could be beneficial in treating inflammatory diseases .
Study on Neuroprotective Effects
A notable study investigated the neuroprotective effects of related compounds on neuronal cell lines exposed to neurotoxic agents. The results indicated that these compounds could promote cell viability and protect against neurotoxicity through mechanisms involving phosphodiesterase (PDE) inhibition .
Enzymatic Assays
Enzymatic assays have shown that this compound can inhibit specific enzymes associated with inflammatory pathways. For instance, assays measuring IC50 values revealed significant inhibitory potential against phosphodiesterase II, with values comparable to established inhibitors .
Comparative Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
